Etoposide
Description
Structure
2D Structure
Propriétés
IUPAC Name |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJPUSNTGOMMGY-MRVIYFEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023035 | |
| Record name | Etoposide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Etoposide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014911 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble, Very soluble in methanol, chloroform; slightly soluble in ethanol, sparingly soluble in water., Sol in alc: approx 0.76 mg/ml, Water solubility: approx 0.08 mg/mL, 9.78e-01 g/L | |
| Record name | Etoposide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00773 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETOPOSIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6517 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Etoposide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014911 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
5.4X10-23 mm Hg at 25 °C /Estimated/ | |
| Record name | ETOPOSIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6517 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The following impurities are limited by the requirements of The British Pharmacopoeia: 4'-carbenzoxy ethylidene lignan P, picroethylidene lignan P, alpha-ethylidene lignan P, lignan P and 4'-demethylepipodophyllotoxin. | |
| Record name | ETOPOSIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6517 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol | |
CAS No. |
33419-42-0 | |
| Record name | Etoposide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33419-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etoposide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033419420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etoposide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00773 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etoposide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etoposide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOPOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PLQ3CP4P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETOPOSIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6517 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Etoposide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014911 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
236-251 °C, 236 - 251 °C | |
| Record name | Etoposide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00773 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETOPOSIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6517 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Etoposide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014911 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Etoposide: Historical Research Context and Semisynthetic Derivation
Discovery and Early Research Trajectory of Podophyllotoxin (B1678966) Derivatives
The journey to the development of etoposide begins with its natural precursor, podophyllotoxin. nih.govproquest.com This compound is an aryltetralin-type lignan (B3055560) isolated from the rhizomes of plant species such as Podophyllum peltatum (American mayapple) and Sinopodophyllum hexandrum (Himalayan mayapple). nih.govproquest.comencyclopedia.pub For centuries, extracts from these plants, known as podophyllin, were used in traditional medicine for various purposes, including as laxatives and for treating venereal warts. nih.govproquest.comencyclopedia.pub
The active compound, podophyllotoxin, was first isolated in 1880 by Podwyssotzki, with its chemical structure being fully elucidated in the 1930s. nih.govencyclopedia.pub Initial scientific investigations into its biological activity revealed potent antimitotic effects; podophyllotoxin was identified as a spindle poison that inhibits cell division by preventing the assembly of microtubules. nih.govresearchgate.net This discovery sparked significant interest in its potential as an anticancer agent. nih.govencyclopedia.pub
However, the clinical application of podophyllotoxin itself was severely hampered by its significant toxicity, which included gastrointestinal distress, neurotoxicity, and bone marrow suppression. nih.govencyclopedia.pub These undesirable side effects rendered it unsuitable for systemic use and drove researchers to develop derivatives that might retain the anticancer activity while exhibiting a more favorable toxicity profile. nih.govresearchgate.net This marked the beginning of extensive research into the chemical modification of the podophyllotoxin molecule. nih.govproquest.com
Genesis of this compound: A Semisynthetic Epipodophyllotoxin
This compound (also known as VP-16) emerged from the intensive effort to synthesize less toxic and more effective analogs of podophyllotoxin. lgcstandards.comwikipedia.org It is a semisynthetic derivative, meaning it is chemically created from a naturally occurring precursor. nih.govwikipedia.org The development of this compound involved key structural modifications to the parent podophyllotoxin molecule, fundamentally altering its mechanism of action. nih.govresearchgate.net
The synthesis begins with podophyllotoxin, which undergoes two critical changes to form an essential intermediate, 4'-demethylepipodophyllotoxin. nih.gov These steps are:
Demethylation: The methoxy (B1213986) group at the 4'-position of the E ring is removed. researchgate.net
Epimerization: The configuration at the C-7 position is altered. researchgate.net
The final and most significant modification is the addition of a glycosidic moiety. Specifically, a D-glucose derivative is attached at the C-7 hydroxyl group of 4'-demethylepipodophyllotoxin. researchgate.netwikipedia.org This glycosylation is crucial, as it shifts the compound's biological target. While podophyllotoxin inhibits tubulin polymerization, this compound does not. Instead, it functions as a topoisomerase II inhibitor, an enzyme critical for DNA synthesis and replication. researchgate.netnih.govnih.gov this compound stabilizes the complex between the enzyme and DNA, leading to double-stranded DNA breaks and ultimately triggering cell death pathways. wikipedia.orgnih.gov
| Feature | Podophyllotoxin | This compound |
|---|---|---|
| Source | Natural Product | Semisynthetic |
| Key Structural Feature | Lignan with a C-7 hydroxyl group | Glycoside of 4'-demethylepipodophyllotoxin |
| Mechanism of Action | Inhibitor of microtubule assembly (spindle poison) | Inhibitor of DNA topoisomerase II |
Evolution from Natural Product to Investigational Agent
The path of this compound from a laboratory chemical to a clinical drug was a multi-decade process involving extensive research and development. lgcstandards.comnih.gov The initial work on creating semisynthetic derivatives of podophyllotoxin was conducted at Sandoz in the late 1950s and 1960s, with pharmacologist Hartmann F. Stähelin playing a key role. lgcstandards.comwikipedia.org
This compound was first synthesized in 1966. wikipedia.org Following its synthesis, the compound underwent preclinical evaluation, and its novel mechanism of action as a topoisomerase II inhibitor was identified. lgcstandards.comnih.gov This distinguished it from its parent compound and other derivatives like teniposide (B1684490). nih.gov
Clinical trials for this compound began in 1971 to evaluate its efficacy as an antineoplastic agent. lgcstandards.comnih.gov In 1978, Sandoz licensed the further development of the drug to Bristol-Myers. lgcstandards.com After extensive clinical investigation, the U.S. Food and Drug Administration (FDA) granted approval for this compound in 1983, initially for the treatment of testicular cancer. wikipedia.orgresearchgate.netacs.org This marked the successful transition of a modified natural product into a widely used chemotherapy drug. lgcstandards.comnih.gov
| Year | Milestone |
|---|---|
| 1966 | This compound first synthesized at Sandoz. wikipedia.org |
| 1971 | Clinical trials of this compound begin. lgcstandards.comnih.gov |
| 1978 | Sandoz licenses this compound to Bristol-Myers for further development. lgcstandards.com |
| 1983 | U.S. Food and Drug Administration (FDA) approves this compound for medical use. wikipedia.orgresearchgate.net |
Molecular Mechanism of Action of Etoposide
Topoisomerase II Inhibition as a Primary Target
Etoposide functions as a topoisomerase II poison, meaning it traps the enzyme in a transitional state during its catalytic cycle. researchgate.netnih.govcuni.cz This interaction is the primary mechanism by which this compound exerts its antineoplastic effects. researchgate.netdrugbank.com
Stabilization of Topoisomerase II-DNA Cleavage Complex (TopoIIcc)
Normally, TopoII creates a transient DSB in the DNA backbone, forms a covalent bond with the 5' ends of the cleaved DNA, and then passes another DNA segment through the break before re-ligating the cleaved strands. nih.govcuni.cz this compound intercalates into the DNA at the site of cleavage, stabilizing the covalent TopoII-DNA intermediate, known as the cleavage complex (TopoIIcc). patsnap.comnih.govacs.orgaacrjournals.org This stabilization is crucial to this compound's activity. nih.govacs.org High-resolution studies of the ternary complex involving TopoII, DNA, and this compound have elucidated key elements responsible for this stabilization. nih.govexcli.de Interactions with specific amino acids of the enzyme are critical for this compound to enter the TopoII-DNA complex. nih.govexcli.de The drug binds to the enzyme-DNA complex through non-covalent interactions, including hydrogen bonds and hydrophobic interactions. patsnap.com
Concomitant Prevention of DNA Re-ligation
A critical consequence of this compound binding and TopoIIcc stabilization is the inhibition of the DNA re-ligation step. patsnap.comresearchgate.netnih.govaacrjournals.orgexcli.deresearchgate.netnih.govfocusbiomolecules.comlgcstandards.com By preventing the enzyme from resealing the transient DNA breaks, this compound leads to the accumulation of persistent TopoII-linked DNA breaks. patsnap.comnih.govcuni.czaacrjournals.org This inhibition of re-ligation is a defining feature of this compound's action as a topoisomerase II poison. nih.govfocusbiomolecules.comnih.gov
Isoform Specificity and Research Implications (e.g., TopoIIα vs. TopoIIβ)
Mammalian cells express two main isoforms of TopoII: TopoIIα (170 kDa) and TopoIIβ (180 kDa). excli.defrontiersin.orgnih.gov While both isoforms share similar catalytic activity, they exhibit different biological roles and regulation during the cell cycle. excli.delgcstandards.comfrontiersin.org TopoIIα is primarily associated with cell division, DNA replication, and chromosome segregation, and its expression is often elevated in proliferating cells, including cancer cells. lgcstandards.comfrontiersin.orgplos.org TopoIIβ is involved in transcription and differentiation processes and its expression does not change significantly during the cell cycle. cuni.czlgcstandards.comfrontiersin.org
Research indicates that TopoIIα is considered the major target responsible for the anti-tumor activity of this compound. cuni.czdrugbank.comlgcstandards.complos.org Inhibition of TopoIIβ by this compound is not typically associated with anti-tumor efficacy and has been linked to the potential for secondary malignancies. drugbank.comacs.org Studies using techniques like trapped in agarose (B213101) DNA immunostaining (TARDIS) have shown that this compound can target both TopoIIα and TopoIIβ in cells, allowing for isoform-specific visualization and quantification of cleavage complexes. nih.gov The differential roles and sensitivities of the two isoforms to this compound have significant research implications, particularly in understanding the mechanisms of drug resistance and the development of more isoform-specific inhibitors. excli.deacs.org For instance, cleavage complexes formed with this compound have been shown to persist longer with TopoIIα compared to TopoIIβ, which correlates with greater cell kill. acs.org
Induction of DNA Damage and Genomic Instability
The stabilization of TopoIIcc and the prevention of DNA re-ligation by this compound lead directly to the induction of DNA damage, primarily in the form of double-strand breaks. patsnap.comnih.govaacrjournals.orgnih.govplos.orgoup.complos.orgnih.govmdpi.com This damage disrupts critical cellular processes and triggers cellular responses aimed at repair or elimination of the damaged cell. patsnap.comnih.gov
Generation of Double-Strand Breaks (DSBs)
The trapped TopoIIcc represents a protein-associated DNA break. nih.govplos.org While the TopoII subunits in the complex hold the DNA ends together, these complexes are unstable and can be converted into frank DSBs when encountered by replication forks or transcription machinery, or through cellular processing mechanisms like proteasomal degradation of TopoII. plos.orgnih.govoup.com this compound's action directly leads to the accumulation of these DSBs, which are highly cytotoxic lesions. patsnap.comresearchgate.netnih.govaacrjournals.orgnih.govoup.complos.orgmdpi.com Studies have quantified the number of DSBs induced by this compound. For example, 1 µM of this compound has been reported to induce approximately 200 DSBs per cell. nih.govplos.org It is important to note that while TopoII cleavage inherently produces DSBs, this compound's inhibition of re-ligation can also result in single-strand breaks (SSBs) if only one of the two re-ligation events is inhibited. nih.govplos.org Research indicates that this compound can induce significantly more SSBs than DSBs, with one study suggesting a 30-fold higher induction of SSBs compared to DSBs. nih.govplos.org
Triggering of DNA Damage Response (DDR) Pathways
The accumulation of DSBs induced by this compound triggers a cascade of cellular responses collectively known as the DNA damage response (DDR). patsnap.comnih.govoup.commdpi.comspandidos-publications.comnih.gov The DDR is a complex network of signaling pathways aimed at detecting DNA lesions, activating cell cycle checkpoints to allow time for repair, and initiating repair mechanisms. patsnap.comspandidos-publications.comd-nb.info Key players in the this compound-induced DDR include the apical kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related). oup.commdpi.comspandidos-publications.comd-nb.info ATM is primarily activated by DSBs, while ATR is typically activated by replication stress and single-stranded DNA. mdpi.comspandidos-publications.com this compound treatment leads to the phosphorylation and activation of ATM and its downstream substrates, such as H2AX (phosphorylated H2AX is denoted as γH2AX) and the tumor suppressor protein p53. oup.comspandidos-publications.comd-nb.info
Cell Cycle Perturbations and Arrest
The DNA damage induced by this compound activates the DNA damage response (DDR) network, which is crucial for maintaining genomic stability. frontiersin.orgd-nb.infomcmaster.cajci.org This network, regulated by kinases such as Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-Related (ATR), can trigger cell cycle checkpoints or apoptosis in response to DNA damage. d-nb.infojci.org this compound-induced DNA damage leads to alterations in the distribution of cells across different phases of the cell cycle. frontiersin.org
Phase-Specific Action: S and G2 Phases of the Cell Cycle
This compound is considered a phase-dependent inhibitor of topoisomerase II, affecting cells during the S and G2 phases of the cell cycle. researchgate.netmdpi.comspandidos-publications.com During DNA replication in the S phase, topoisomerase II activity is essential for resolving topological stress. wikipedia.orgpatsnap.comlgcstandards.com By inhibiting this activity, this compound causes DNA breaks that impede replication fork progression. wikipedia.org This can lead to an S-phase delay. spandidos-publications.comnih.gov As cells progress through the cell cycle with damaged DNA, they often accumulate in the G2 phase. frontiersin.orgjci.orgmdpi.comspandidos-publications.comnih.govjci.org This G2 accumulation is a response to the induced DNA damage. jci.orgjci.org
G2/M Checkpoint Activation and Sustained Arrest
This compound-induced DNA double-strand breaks activate the G2/M checkpoint. patsnap.comjci.orgmdpi.comspandidos-publications.comjci.orgspandidos-publications.comscilit.com This checkpoint is a critical control mechanism that prevents cells with damaged DNA from entering mitosis (M phase). patsnap.comjci.org The activation of the G2/M checkpoint involves the ATM/ATR-regulated DNA damage response network. jci.org ATM, a key kinase in this pathway, is activated by DNA breaks and subsequently activates downstream effectors like Chk2. d-nb.infospandidos-publications.commcmaster.caoup.com Activated Chk2 then inactivates CDC25C, a phosphatase required for the activation of CDK1 (also known as CDC2), which is necessary for entry into mitosis. spandidos-publications.comscilit.commcmaster.ca This cascade of events leads to the inhibitory phosphorylation of CDK1, resulting in G2/M arrest. spandidos-publications.comscilit.com Studies have shown that this compound treatment leads to an accumulation of cells in the G2/M phase, indicating the activation of this checkpoint. patsnap.comfrontiersin.orgjci.orgmdpi.comspandidos-publications.comnih.govjci.orgspandidos-publications.com The duration and reversibility of the G2 arrest can depend on the concentration of this compound and the extent of DNA damage. nih.gov
Mechanisms of Programmed Cell Death Induction
When the DNA damage induced by this compound is too extensive to be repaired, it triggers programmed cell death, primarily through apoptosis. wikipedia.orgmdpi.compatsnap.comresearchgate.netmdpi.commedchemexpress.comspandidos-publications.comaacrjournals.orgspandidos-publications.com this compound's ability to induce apoptosis is a key aspect of its anti-cancer activity. mdpi.comeurekaselect.compatsnap.com
Apoptosis Pathways
This compound-induced DNA damage activates signaling pathways that amplify the apoptotic response. patsnap.com The p53 tumor suppressor protein plays a significant role in this process. patsnap.comd-nb.infooup.com Upon sensing DNA damage, p53 accumulates and promotes the transcription of genes involved in cell cycle arrest and apoptosis. patsnap.comd-nb.info
Caspase-Dependent Apoptosis: Initiator and Effector Caspase Activation
This compound commonly induces caspase-dependent apoptosis, which is characterized by the activation of a cascade of cysteine proteases known as caspases. lgcstandards.comspandidos-publications.comspandidos-publications.comnih.govfishersci.catocris.comjst.go.jp The mitochondrial apoptotic pathway is frequently involved in this compound-induced cell death. jst.go.jpresearchgate.net This pathway involves the release of cytochrome c from mitochondria into the cytoplasm. frontiersin.orgnih.govjst.go.jpresearchgate.netaacrjournals.org Cytochrome c, along with other factors, leads to the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. nih.govjst.go.jpaacrjournals.org Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7. spandidos-publications.comnih.govjst.go.jpaacrjournals.org These effector caspases are responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, such as nuclear fragmentation and DNA digestion. frontiersin.orgnih.govaacrjournals.org Studies have demonstrated the activation of caspase-3, caspase-7, caspase-8, and caspase-9 in response to this compound treatment in various cell lines. spandidos-publications.comnih.govjst.go.jpresearchgate.netaacrjournals.org Some research suggests that caspase-3 can act as an initiating caspase in this compound-induced apoptosis in certain cell types, leading to the activation of other caspases like caspase-8 and caspase-2. nih.govresearchgate.net
Caspase-Independent Apoptosis Mechanisms
While caspase-dependent apoptosis is a major mode of cell death induced by this compound, caspase-independent mechanisms have also been observed. frontiersin.orgd-nb.infospandidos-publications.comfishersci.catocris.comaacrjournals.orgaacrjournals.org In some cases, cells treated with this compound display apoptotic features without significant activation of executioner caspases like caspase-3. frontiersin.orgaacrjournals.org This can involve the release of pro-apoptotic factors from mitochondria, such as Apoptosis-Inducing Factor (AIF), which can translocate to the nucleus and induce chromatin condensation and DNA fragmentation independently of caspases. aacrjournals.orgwikipedia.org Research has indicated that this compound can induce caspase-3-independent cell death, potentially mediated by caspase-2 or involving lysosomal enzymes like cathepsin L. frontiersin.orgresearchgate.netaacrjournals.org The specific pathways involved in caspase-independent apoptosis can vary depending on the cell type and the concentration of this compound used. frontiersin.orgaacrjournals.org Some studies suggest that at lower concentrations, this compound may favor caspase-2-dependent, caspase-3-independent apoptosis. frontiersin.orgnih.gov
Role of p53 and Pro-apoptotic Protein Modulation (e.g., Bax, PUMA)
The tumor suppressor protein p53 plays a significant role in the cellular response to DNA damage induced by this compound. patsnap.comnih.govoup.comcapes.gov.brresearchgate.netnih.govaacrjournals.org this compound-induced DNA breaks activate the p53 pathway, leading to increased nuclear levels of p53. patsnap.comcapes.gov.braacrjournals.org Activated p53 can then influence cell fate through both transcriptional and non-transcriptional mechanisms. nih.govresearchgate.netnih.gov
One key transcriptional function of p53 is the upregulation of pro-apoptotic proteins, such as Bax and PUMA (p53-upregulated modulator of apoptosis). nih.govcapes.gov.brresearchgate.net PUMA, a BH3-only protein, is a direct transcriptional target of p53 and plays a crucial role in initiating the mitochondrial apoptotic pathway. nih.govcapes.gov.br Bax, another pro-apoptotic member of the Bcl-2 family, also sees increased synthesis following p53 activation. capes.gov.brresearchgate.net The balance between pro-apoptotic (like Bax and PUMA) and anti-apoptotic (like Bcl-2 and Bcl-xL) Bcl-2 family proteins is critical in determining whether a cell undergoes apoptosis. nih.govjst.go.jp
While higher concentrations of this compound can induce apoptosis through transcription-dependent functions of p53, lower concentrations may also induce apoptosis via transcription-independent p53 pathways, particularly involving its mitochondrial actions. nih.govresearchgate.netnih.gov Studies using p53 inhibitors have shown that blocking p53-dependent transcription does not always prevent this compound-induced apoptosis, highlighting the importance of these alternative mechanisms. nih.govresearchgate.netnih.gov
Mitochondrial Outer Membrane Permeabilization and Cytochrome c Release
A critical step in the intrinsic apoptotic pathway triggered by this compound is the permeabilization of the mitochondrial outer membrane (MOMP). nih.govjst.go.jpspandidos-publications.comnih.govtandfonline.comaacrjournals.orgaacrjournals.orgresearchgate.net This event is tightly regulated by the Bcl-2 family of proteins. nih.govjst.go.jp Pro-apoptotic proteins like Bax and PUMA, upregulated or activated in response to this compound-induced DNA damage and p53 activation, promote MOMP. nih.govcapes.gov.brresearchgate.netjst.go.jpnih.govresearchgate.net
Upon translocation to the mitochondria, Bax can undergo conformational changes and oligomerize within the outer mitochondrial membrane, forming pores or channels. researchgate.netembopress.org PUMA can also contribute to MOMP by interacting with anti-apoptotic Bcl-2 proteins, neutralizing their inhibitory effects on Bax and Bak. nih.gov
MOMP leads to the release of various pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, including cytochrome c. researchgate.netjst.go.jpnih.govtandfonline.comaacrjournals.orgaacrjournals.orgresearchgate.netspandidos-publications.comnih.gov Cytochrome c then binds with Apaf-1 (apoptotic protease activating factor 1) and procaspase-9 to form the apoptosome. jst.go.jpaacrjournals.org This complex facilitates the autoactivation of caspase-9, which in turn activates downstream effector caspases, such as caspase-3 and caspase-7, ultimately leading to the execution of apoptosis. jst.go.jpnih.govtandfonline.comaacrjournals.orgnih.gov
While the release of cytochrome c is a common event in this compound-induced apoptosis, some studies suggest that in certain cell types, this compound can induce apoptosis independently of cytochrome c release or changes in mitochondrial membrane potential. aacrjournals.org
Mitotic Catastrophe and Abnormal Mitosis
This compound, by inhibiting topoisomerase II and inducing DNA damage, can disrupt proper chromosome segregation and lead to mitotic failure. drugbank.commdpi.com This can result in a phenomenon known as mitotic catastrophe. mdpi.comaacrjournals.orgnih.govresearchgate.netfrontiersin.org Mitotic catastrophe is a regulated process that senses defects during mitosis and can lead to different outcomes, including cell death during mitosis, cell death after exiting mitosis (mitotic slippage), or senescence. mdpi.comnih.gov
At high concentrations, this compound can cause lysis of cells entering mitosis. drugbank.com At lower concentrations, it can inhibit cells from entering prophase, leading to G2 arrest. drugbank.com Cells that undergo G2-M arrest due to this compound treatment may either undergo apoptosis or re-enter the cell cycle. aacrjournals.org Sustained G2 arrest can lead to irreversible damage and cell death. aacrjournals.orgnih.gov
Mitotic catastrophe is characterized by aberrant mitosis, often resulting in the formation of large, multinucleated cells or cells with micronuclei due to improper chromosome segregation. aacrjournals.orgresearchgate.netfrontiersin.org This is morphologically distinct from typical apoptotic cell death. researchgate.net While mitotic catastrophe itself is not always considered a form of cell death, it precedes and can trigger cell death pathways, including apoptosis or necrosis, to eliminate the damaged cells. nih.govresearchgate.net
Autophagy Modulation and Cell Fate Research
This compound's impact on cellular fate can also involve the modulation of autophagy. Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. It can play a dual role in cancer, acting as a survival mechanism or promoting cell death depending on the context and stimulus.
Research into the interaction between this compound and autophagy is ongoing and complex. Some studies investigate whether modulating autophagy can influence the efficacy of this compound treatment and the ultimate fate of cancer cells. For example, studies have explored whether inhibiting autophagy can enhance this compound-induced cell death or if activating autophagy could contribute to resistance. spandidos-publications.com The interplay between apoptosis and autophagy in response to this compound is a subject of active research to better understand and potentially manipulate these pathways for therapeutic benefit. spandidos-publications.com
Interactions with Cellular Signaling Networks
Reactive Oxygen Species (ROS) Generation
This compound treatment can lead to the generation of reactive oxygen species (ROS). researchgate.netdovepress.comaacrjournals.orgbmbreports.orgnih.govaacrjournals.org ROS are chemically reactive molecules containing oxygen, and while they play roles in normal cellular signaling, excessive levels can induce oxidative stress and damage cellular components, including DNA, lipids, and proteins. researchgate.netdovepress.com
The generation of ROS by this compound is believed to contribute to its cytotoxicity. researchgate.netdovepress.combmbreports.orgaacrjournals.org The mechanisms underlying this compound-induced ROS generation can involve mitochondrial dysfunction and increased cellular respiration. researchgate.net Oxidative stress induced by this compound can further contribute to DNA damage and the activation of apoptotic pathways. dovepress.com Studies have shown that antioxidants and ROS scavengers can attenuate this compound-induced oxidative stress and cell death, highlighting the role of ROS in its cytotoxic effects. nih.govdovepress.combmbreports.orgaacrjournals.org
Calcium Signaling and Calpain Activation
Intracellular calcium signaling is another pathway that can be affected by this compound, and changes in calcium levels can lead to the activation of calcium-dependent proteases, such as calpains. researchgate.netnih.govplos.orgeur.nltandfonline.com
Calpains are a family of cysteine proteases that are activated by increased intracellular calcium concentrations. plos.orgtandfonline.com this compound has been shown to induce calpain activation in various cell types. researchgate.netnih.govplos.orgeur.nl Activated calpains can cleave various cellular substrates, including proteins involved in maintaining mitochondrial integrity and regulating apoptosis. researchgate.netplos.orgtandfonline.com
Research suggests a role for calpain activation in this compound-induced apoptosis. researchgate.netnih.goveur.nl For instance, calpains can contribute to the cleavage of proteins like VDAC1 (voltage-dependent anion channel 1), which is located in the outer mitochondrial membrane and involved in the release of pro-apoptotic factors. researchgate.net Calpain activation has also been linked to the modulation of other apoptotic signaling molecules and can interact with the caspase cascade. nih.govplos.orgeur.nl Inhibiting calpain activity has been shown to reduce this compound-induced apoptosis in some contexts. researchgate.netnih.gov The activation of calpains by this compound is often dependent on the influx of extracellular calcium or the release of calcium from intracellular stores like the endoplasmic reticulum. researchgate.nettandfonline.com
Signaling Pathways Regulating this compound Response
The cellular response to this compound, a topoisomerase II inhibitor that induces DNA double-strand breaks, is intricately regulated by a complex network of signaling pathways. These pathways influence various cellular processes, including DNA repair, cell cycle progression, and apoptosis, ultimately determining the sensitivity or resistance of cancer cells to this compound treatment.
Several key signaling cascades have been identified as crucial regulators of this compound response. The functional status and activation state of these pathways can significantly impact the efficacy of this compound as a chemotherapeutic agent.
The PI3K/Akt signaling pathway is frequently implicated in conferring resistance to this compound-induced apoptosis. Activation of this pathway promotes cell survival, thereby reducing the sensitivity of cancer cells to this compound. Studies have shown that inhibiting the PI3K/Akt pathway can enhance this compound's cytotoxic effects and increase apoptosis in various cancer cell lines, including gastric cancer and small cell lung cancer cells. nih.govresearchgate.netaacrjournals.orgresearchgate.netnih.govplos.orgnih.govaacrjournals.org For instance, treatment with PI3K inhibitors like Wortmannin or LY294002, or Akt inhibitors like MK-2206, has been demonstrated to potentiate this compound's activity and overcome resistance mediated by this pathway. nih.govresearchgate.netaacrjournals.orgresearchgate.netplos.orgnih.gov Elevated levels of Akt phosphorylation have been observed in this compound-resistant cells, and inhibiting Akt can restore sensitivity. nih.govnih.gov The PI3K/Akt pathway can also influence the expression of tumor suppressors like PTEN, further impacting this compound response. aacrjournals.org
The MAPK signaling pathway , comprising ERK, JNK, and p38 kinases, also plays a multifaceted role in regulating this compound response. The specific outcome depends on the cell type and the particular branch of the pathway activated. Activation of the ERK pathway has been associated with decreased sensitivity to this compound in some contexts, potentially by promoting survival signals. nih.govresearchgate.netdovepress.com Conversely, the JNK pathway is often linked to the induction of apoptosis in response to DNA damage, including that caused by this compound. mdpi.comaacrjournals.orgnih.gov The p38 MAPK pathway is involved in cellular responses to stress and DNA damage and can influence DNA repair capacity. aacrjournals.orgnih.govoup.com Inhibition of p38 MAPK has been shown to affect this compound-induced inflammatory cytokine production and can impact sensitivity by altering DNA repair processes. aacrjournals.orgoup.complos.org Crosstalk between different MAPK branches and other signaling molecules like CHK2 and FHIT also contributes to the complexity of the cellular response to this compound. nih.gov
The p53 tumor suppressor pathway is a central mediator of the cellular response to this compound-induced DNA damage. This compound triggers DNA double-strand breaks, leading to the activation and accumulation of p53. patsnap.compatsnap.comoup.com Activated p53 can induce cell cycle arrest at the G1 or G2/M phases, allowing time for DNA repair, or trigger apoptosis if the damage is irreparable. patsnap.compatsnap.comoup.com The functional status of p53 is a critical determinant of this compound sensitivity; cells with wild-type p53 are generally more sensitive than those with mutated or deficient p53. nih.govnih.govresearchgate.net Alterations in p53 function can lead to impaired apoptosis and increased resistance. nih.govnih.govresearchgate.net The dynamics and oscillation patterns of p53 activation can also differ between this compound-sensitive and -resistant cells. aimspress.com Upstream kinases like ATM and ATR are involved in activating p53 in response to this compound-induced DNA breaks. nih.govnih.govresearchgate.net
The NF-κB signaling pathway can contribute to chemoresistance by promoting the expression of anti-apoptotic proteins and influencing survival pathways. mdpi.comresearchgate.net this compound treatment can activate NF-κB, and this activation has been linked to reduced sensitivity in certain cancer cells. csic.eselifesciences.org The NF-κB pathway can crosstalk with other signaling cascades, such as the PI3K/Akt pathway, further influencing the cellular outcome of this compound exposure. nih.govresearchgate.netcsic.es Inhibiting NF-κB activity has been explored as a strategy to enhance the efficacy of DNA-damaging therapies, including this compound. mdpi.comelifesciences.org
Beyond these major pathways, the DNA Damage Response (DDR) network, which is directly activated by this compound-induced DNA breaks, involves numerous signaling molecules and repair mechanisms that regulate sensitivity. Pathways like non-homologous end joining (NHEJ) and homologous recombination (HR) are crucial for repairing the double-strand breaks. nih.govfrontiersin.org The efficiency of these repair processes, influenced by kinases like ATM, ATR, CHK2, and DNA-PKcs, can determine whether a cell survives or undergoes apoptosis after this compound treatment. nih.govnih.govnih.govresearchgate.netnih.govfrontiersin.orgmdpi.com Increased repair capacity can lead to this compound resistance. nih.govmdpi.com
Other pathways and factors have also been implicated in modulating this compound response, including the JAK-STAT pathway, extracellular matrix (ECM) components, autophagy (which can have pro-survival roles), the Unfolded Protein Response (UPR), and specific proteins like FHIT, LRP16, Egr-1, and PTEN. aacrjournals.orgnih.govelifesciences.orgnih.govplos.orgresearchgate.net The complex interplay and crosstalk between these diverse signaling pathways ultimately dictate the final cellular response to this compound.
While detailed quantitative data tables comparing the effects of modulating each pathway across numerous cell lines are beyond the scope of this summary based on the provided snippets, the research findings consistently highlight the roles of the PI3K/Akt, MAPK, p53, and NF-κB pathways, as well as the DDR, in influencing this compound sensitivity and resistance.
Structure Activity Relationship Sar and Design of Etoposide Analogs
Chemical Modifications and Derivatives
Efforts to develop novel etoposide analogs involve various chemical modifications aimed at improving efficacy, reducing toxicity, and overcoming resistance mechanisms.
Novel 4β-Amino Derivatives
Replacing the glycosidic moiety at the 4β position of this compound with amino groups has led to the synthesis and evaluation of numerous derivatives, including 4-anilino-, 4-amido-, 4-arylamino-, 4-sulfonylamino-, and 4-alkylamino-4'-demethylepipodophyllotoxin (DEPPT) compounds. researchgate.net Some 4β-N-substituted derivatives of 4′-O-demethylpodophyllotoxin have demonstrated stronger antitumor activity compared to this compound in certain cancer cell lines. researchgate.net Studies have shown that certain 4β-(arylamino)-4'-demethylepipodophyllotoxin derivatives are as potent as or more potent than this compound in inhibiting human DNA topoisomerase II. jlu.edu.cn Novel 4β-amino heteroaromatic ring derivatives have also shown promising anticancer activity, with some exhibiting selectivity against specific cancer cell lines. mdpi.com
Prodrug Strategies (e.g., this compound Phosphate (B84403), Hydrolytically Activated Prodrugs)
Prodrug strategies have been employed to improve the solubility, reduce toxicity, and enhance the targeted delivery of this compound. This compound phosphate is a water-soluble prodrug that is converted to this compound by enzymatic hydrolysis, primarily by alkaline phosphatase. medwinpublishers.comresearchgate.net This phosphorylation renders the prodrug much less toxic to certain cell lines compared to the parent compound. medwinpublishers.com
Hydrolytically activated prodrugs of this compound have been designed by modifying the 4′ phenolic hydroxyl group with hydrolytically cleavable linkers. ashpublications.orgnih.gov This modification aims to create inactive precursor molecules that are activated by hydrolysis in specific environments, such as within tumor cells or in the presence of certain enzymes like carboxylesterases. researchgate.netnih.gov Studies on such prodrugs have shown enhanced cytotoxicity, particularly in cell lines exhibiting resistance to this compound, and have demonstrated effectiveness in overcoming MDR-1-mediated multidrug resistance in preclinical models. ashpublications.orgnih.govnih.gov
Other Synthetic Derivatives and Their Precursors
This compound is a semisynthetic derivative of epipodophyllotoxin, derived from the precursor deoxypodophyllotoxin. researchgate.net Podophyllotoxin (B1678966) itself is a natural precursor for the semi-synthesis of various anticancer drugs, including this compound and teniposide (B1684490). pharmacophorejournal.comaacrjournals.org
Correlations between Structural Features and Biological Activity
Structure-activity relationship studies have established key correlations between specific structural features of this compound analogs and their biological activity, particularly their ability to inhibit Topo II and induce cytotoxicity. The 4β-substitution is recognized as a critical position for structural modification, significantly impacting activity. researchgate.netacs.org The configuration of the D ring is also important. researchgate.netacs.org
Interactions between this compound and human Topo IIα are crucial for drug activity and its entry into the ternary enzyme-drug-DNA complex. acs.org Substituents on the A, B, and E rings of this compound appear to mediate protein-drug contacts in the binary enzyme-drug complex. acs.org The insertion of this compound at the DNA cleavage site, between the protein-linked 5′-phosphate and displaced 3′-OH, physically blocks the religation reaction, maintaining DNA in a cleaved state. oup.com
Studies on ring-modified derivatives have provided insights into the importance of different parts of the molecule. While the E-ring is considered essential for anticancer activity, modifications of the A-ring can yield compounds with significant activity, though often less potent than this compound. pharmacophorejournal.commdpi.com Modifications of the B-ring, however, have generally resulted in a loss of activity. pharmacophorejournal.com The D-ring in lactone form is preferred for better activity, although some ring D opened derivatives have shown selective cytotoxicities. pharmacophorejournal.commdpi.com
Research findings often highlight the improved activity of novel derivatives compared to this compound, particularly against drug-resistant cell lines. For example, some 4β-N-substituted derivatives have shown stronger activity than this compound against certain cancer cell lines. researchgate.net
Here is a table summarizing some research findings on the activity of this compound derivatives:
| Derivative Type | Modification Site(s) | Key Finding(s) | Reference |
| 4β-N-substituted derivatives | C4β | Improved antitumor activity and weak multidrug resistance in some cases. researchgate.net | researchgate.net |
| C4β | Some derivatives as potent as or more potent than this compound against Topo II. jlu.edu.cn | jlu.edu.cn | |
| Hydrolytically activated prodrugs | C4′ phenolic OH | Enhanced cytotoxicity in this compound-resistant cell lines. ashpublications.orgnih.gov | ashpublications.orgnih.gov |
| Lactone ring-modified derivatives | D ring (C11/C13) | Potent cytotoxic activity and strong Topo II poisoning effects. acs.org | acs.org |
| C-2' halogenated derivatives | E ring (C2′) | Decreased overall activity relative to this compound in some studies. nih.gov | nih.gov |
Computational Chemistry and Molecular Modeling for Analog Design
Computational chemistry and molecular modeling play an increasingly important role in the design and optimization of this compound analogs. These tools are used to understand the molecular basis of drug action, predict binding affinities, and guide the synthesis of novel compounds. nih.govresearchgate.netresearchgate.netosu.edu
Molecular docking simulations can predict the binding interactions between this compound or its analogs and the Topo II-DNA complex, helping to identify potential binding sites and estimate binding energies. researchgate.netrsc.orgscirp.org These simulations can provide structure-based explanations for the binding specificity and structure-activity relationships observed experimentally. oup.comrsc.org
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound within the Topo II-DNA complex, including drug-protein and drug-DNA interactions. rsc.orgacs.org MD simulations can provide insights into the stability of the complex and the kinetics of drug dissociation, which may be relevant to isoform specificity and drug residence time. acs.org For example, MD simulations have suggested that this compound is slower in leaving the Topo IIα isoform compared to Topo IIβ, potentially explaining the prolonged persistence of the Topo IIα-DNA cleavage complex. acs.org
Computational approaches, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are also used to evaluate the potential pharmacological profiles of designed analogs in silico before their synthesis and biological testing. scirp.org This helps prioritize the synthesis of compounds with more favorable properties.
Molecular modeling has been used in the rational design of hybrid compounds, such as epipodophyllotoxin-N-mustard hybrids, which were designed to target Topo II and also alkylate DNA. nih.gov Guided by molecular modeling and docking, these hybrids were synthesized and characterized, with some showing enhanced potency compared to this compound. nih.gov
Here is an interactive table based on some computational findings:
Mechanisms of Etoposide Resistance
Alterations in Topoisomerase II
Modifications to the target enzyme, Topoisomerase II, are a primary mechanism by which cancer cells acquire resistance to etoposide frontiersin.org. These alterations can affect both the quantity and the quality of the enzyme.
Changes in Enzyme Expression Levels
A common mechanism of this compound resistance involves a reduction in the cellular expression levels of Topoisomerase II, particularly the alpha isoform (Topo IIα) nih.govaacrjournals.org. Lower levels of Topo IIα lead to fewer drug-stabilized cleavage complexes, which are the cytotoxic lesions induced by this compound aacrjournals.org. Studies have shown a significant decrease in both Topo IIα and Topo IIβ mRNA levels (30%-70%) in this compound-resistant cell lines nih.gov. For instance, this compound-resistant human breast cancer cells (MDA-VP) exhibited a greater than 85% reduction in steady-state Topo IIα mRNA expression compared to sensitive parental cells aacrjournals.org. Similarly, in this compound-resistant human leukemia K562 cells, Topoisomerase II protein was reduced 3- to 7-fold, and both Topo IIα and Topo IIβ mRNAs were reduced 3-fold capes.gov.br. This reduced expression directly correlates with decreased drug-induced DNA damage capes.gov.br.
Data on the reduction of Topoisomerase II mRNA levels in this compound-resistant cells are illustrated in the table below:
| Cell Line | Topo IIα mRNA Reduction (%) | Topo IIβ mRNA Reduction (%) | Reference |
| MES-SA (resistant) | 30-70 | 30-70 | nih.gov |
| K562 (resistant) | ~67 | ~67 | capes.gov.br |
| MDA-VP (resistant) | >85 | Not specified | aacrjournals.org |
Beyond simple downregulation, altered sub-cellular distribution of Topo II isoforms may also contribute to insensitivity to Topo II inhibitors frontiersin.org.
Mutations in Topoisomerase II Genes
Mutations in the genes encoding Topoisomerase II (TOP2A and TOP2B) can lead to the production of altered enzyme proteins with reduced sensitivity to this compound mdpi.comaacrjournals.org. These mutations can affect the enzyme's interaction with DNA or with the drug itself, thereby decreasing the formation or stability of the cleavable complex capes.gov.brmdpi.com. While mutations have been identified in cultured cell lines selected for resistance, they are not always found in patient samples from relapsed tumors, suggesting that other mechanisms may be more clinically relevant in some cases frontiersin.org. However, point mutations in TOP2A similar to those observed in m-AMSA-resistant cell lines have been reported in patients with small cell lung cancer treated with this compound frontiersin.org.
Studies have identified specific mutations in Topoisomerase IIα that confer this compound resistance. For example, mutations near the active site (D463A, G534R, R487K) and some outside the active site (ΔA429 and P716L) have been examined for their impact on this compound resistance mdpi.com. In yeast models, mutations at amino acid position 738 and position 824 in Topoisomerase II have been shown to confer resistance to this compound aacrjournals.org. The location of some resistance-associated mutations is consistent with the idea that drugs interact with specific regions of the enzyme when bound to DNA bibliotekanauki.pl. The vast majority of resistance-associated mutations appear to involve Topoisomerase IIα, suggesting its predominant role in the action of these agents in mammalian cells bibliotekanauki.pl.
Alterations in Topo II phosphorylation have also been studied in the context of drug resistance frontiersin.org. Hyperphosphorylation of Topo II has been reported in some this compound-resistant cells, potentially as a compensatory mechanism for reduced enzyme levels frontiersin.org. Conversely, hypophosphorylation of Topo IIα has been observed in other this compound-resistant cell lines and linked to decreased levels of specific protein kinases frontiersin.orgfrontiersin.orgoaepublish.com. These findings suggest that altered phosphorylation status can impact Topo II activity and drug sensitivity frontiersin.orgfrontiersin.org.
Drug Efflux Mediated by ABC Transporters
Increased efflux of this compound from cancer cells, primarily mediated by ATP-binding cassette (ABC) transporters, is another major mechanism contributing to resistance mdpi.compatsnap.comnih.govresearchgate.net. These transmembrane proteins act as efflux pumps, actively transporting a wide range of substrates, including many chemotherapeutic drugs, out of the cell, thereby reducing intracellular drug accumulation and cytotoxicity researchgate.netcancerbiomed.orgnih.gov.
Multidrug Resistance-Associated Protein (MRP) and Other ABC Transporters
In addition to P-gp, other members of the ABC transporter family, particularly the Multidrug Resistance-Associated Proteins (MRPs), also contribute to this compound efflux and resistance nih.govresearchgate.netoup.comnih.gov. The MRP family (ABCC family) consists of several members, with MRP1 (ABCC1) being one of the most studied in the context of multidrug resistance researchgate.netnih.govaacrjournals.org. MRP1 can transport a wide range of organic anions, including glutathione (B108866), glucuronate, and sulfate (B86663) conjugates, and can also co-transport certain neutral compounds like this compound in the presence of glutathione nih.govaacrjournals.orgfrontiersin.org. Overexpression of MRP1 has been observed in various this compound-resistant cell lines and is associated with reduced intracellular drug accumulation nih.govnih.govaacrjournals.org. For example, a human breast cancer cell line selected for this compound resistance showed at least a 10-fold increase in MRP gene expression nih.gov. Studies have shown that MRP1 confers increased resistance to this compound aacrjournals.org.
Other MRPs, such as MRP2 (ABCC2) and MRP3 (ABCC3), have also been implicated in this compound resistance, although their contribution and substrate specificity can vary oup.comnih.govaacrjournals.org. MRP2 has been shown to confer resistance to this compound, particularly in the presence of glutathione nih.gov. MRP3 can confer low levels of resistance to this compound and teniposide (B1684490) oup.comaacrjournals.org. MRP6 (ABCC6) has also been reported to confer low levels of resistance to this compound aacrjournals.org. The co-expression of multiple ABC transporters in multi-resistant tumor cells can lead to more diverse resistance profiles frontiersin.org.
Enhanced DNA Repair Mechanisms
This compound exerts its cytotoxic effects by inducing DNA double-strand breaks (DSBs) nih.gov. Therefore, an increase in the capacity of cancer cells to repair these DSBs can lead to this compound resistance mdpi.comaacrjournals.orgfrontiersin.org. The DNA damage response (DDR) involves multiple pathways that detect and repair DNA lesions to maintain genomic integrity mdpi.comnih.gov. Key pathways involved in DSB repair include homologous recombination (HR) and non-homologous end joining (NHEJ) mdpi.com. Enhanced activity of these or other repair mechanisms can effectively counteract the DNA damage induced by this compound, allowing cells to survive and proliferate despite drug exposure aacrjournals.orgfrontiersin.org.
Studies have shown that inhibiting components of DNA repair pathways can sensitize cancer cells to this compound nih.govoncotarget.com. For instance, cells deficient in DNA ligase IV or the Ku70 subunit, which are essential for NHEJ, are extremely sensitive to this compound nih.gov. This highlights the importance of efficient DSB repair in mediating this compound resistance nih.gov. The ATR-CHK1 pathway is also involved in the DNA damage response to Topo II poisons like this compound, and inhibition of ATR can sensitize p53-deficient cells to this compound oncotarget.com. Increased activity of beta 2 integrin has also been associated with a reduction in this compound-induced DNA damage publisherspanel.com. While DDR is a core component, other cellular processes are also involved in maintaining genome stability and can influence the response to this compound-induced damage nih.gov.
Activation of DNA Damage Repair Pathways
This compound-induced DNA damage, particularly DSBs, activates the DNA damage response (DDR), a network of pathways that sense, signal, and repair DNA lesions. The efficacy of this compound is closely linked to the cell's ability to repair the DNA breaks it induces. Cancer cells can develop resistance by enhancing the activity of these repair pathways, thereby mitigating the cytotoxic effects of this compound.
One of the primary pathways involved in repairing this compound-induced DSBs is non-homologous end joining (NHEJ). Studies have shown that components of the NHEJ pathway, such as Ku70 and Ku80, play a crucial role in the survival of cells exposed to this compound. Deficiency in either Ku70 or Ku80 has been observed to result in hypersensitivity to this compound, and the reintroduction of wild-type Ku70 or Ku80 can restore resistance. oup.comoup.com This suggests that efficient NHEJ is a significant factor in this compound resistance. While this compound induces DSBs, the precise mechanisms by which these breaks are repaired and contribute to resistance are still under investigation, particularly concerning the role of different NHEJ processes. nih.gov
Modulation of Apoptotic and Cell Death Pathways
This compound primarily induces cell death through the activation of apoptotic pathways. Resistance to this compound can arise from alterations that modulate these pathways, allowing cancer cells to evade programmed cell death despite the induction of DNA damage. This can involve both the upregulation of anti-apoptotic proteins and the inhibition of pro-apoptotic proteins. nih.govoncoscience.us
Upregulation of Anti-apoptotic Proteins (e.g., Bcl-2)
A significant mechanism of resistance involves the increased expression of anti-apoptotic proteins, such as those belonging to the Bcl-2 family. Bcl-2 is known to inhibit apoptosis triggered by various stimuli, including chemotherapeutic agents like this compound. nih.gov Studies have shown that overexpression of Bcl-2 can confer resistance to this compound-induced apoptosis in various cancer cell types. nih.govspandidos-publications.com For instance, in multiple myeloma cells, exposure to this compound has been shown to induce a concentration- and time-dependent upregulation of Bcl-2 expression in surviving cells, contributing to acquired chemoresistance. nih.govashpublications.org Similarly, in breast cancer cells, higher expression levels of Bcl-2 have been associated with resistance to this compound. spandidos-publications.com The anti-apoptotic function of Bcl-2 is also linked to its phosphorylation status. researchgate.net
Inhibition of Pro-apoptotic Proteins
In addition to upregulating anti-apoptotic factors, resistance can also be mediated by the inhibition or reduced expression of pro-apoptotic proteins. This compound typically induces apoptosis through pathways involving proteins like Bax, a pro-apoptotic member of the Bcl-2 family, and the activation of caspases. nih.govnih.govresearchgate.net Resistance can occur if the activation or function of these pro-apoptotic proteins is impaired. For example, some resistant cell lines show reduced activation of caspases and decreased cleavage of PARP, a marker of apoptosis. nih.gov The modulation of other pro-apoptotic factors, such as Apaf-1 and members of the BH3-only protein family like BID, can also contribute to this compound resistance. biorxiv.org Furthermore, the induction of pro-apoptotic proteins like Bax can be prevented in resistant cells, for instance, through mechanisms involving the overexpression of proteins like Akt. nih.gov
Hypoxia-Induced Resistance Mechanisms
The tumor microenvironment, particularly hypoxic conditions, can significantly contribute to this compound resistance. Hypoxia, a state of low oxygen, is common in solid tumors and is associated with resistance to various therapies, including chemotherapy. nih.govplos.org Hypoxia can induce resistance to this compound through multiple mechanisms. One mechanism involves the prevention of this compound-induced DNA damage, potentially by decreasing the levels of topoisomerase II alpha, the target enzyme of this compound, in a hypoxia-inducible factor (HIF)-dependent manner. nih.govresearchgate.netmdpi.com Studies have shown that pre-exposure to hypoxia can reduce the amount of DNA damage caused by this compound, and this reduced damage correlates with decreased cell death. nih.gov However, the effect of hypoxia on this compound sensitivity can vary depending on the cancer cell type, and both HIF-dependent and HIF-independent mechanisms are implicated in hypoxia-induced chemoresistance. plos.orgmdpi.comnih.gov Hypoxia can also influence apoptotic pathways, sometimes decreasing drug-induced apoptosis. plos.orgresearchgate.net
Preclinical Research Models and Methodologies
In Vitro Cell Line Models
Cancer cell lines cultured in vitro serve as foundational models in etoposide research, allowing for controlled investigations into cellular responses, drug mechanisms, and the development of resistance.
2D Cell Culture Systems
Traditional two-dimensional (2D) cell culture systems involve growing cancer cells as monolayers on flat surfaces. These systems are widely used due to their simplicity, cost-effectiveness, and suitability for high-throughput screening. 2D cultures have been instrumental in initial assessments of this compound's cytotoxicity across a broad spectrum of cancer types, including leukemia, breast cancer, lung cancer, and lymphoma. mdpi.comdiva-portal.orgstemcell.com Studies in 2D have provided insights into how this compound induces apoptosis, DNA damage, and cell cycle arrest. mdpi.com For example, this compound has been shown to induce apoptosis in human lymphoma U-937 GTB cells within 4 hours, characterized by features like nuclear condensation and DNA fragmentation. diva-portal.org 2D models are also used to study the effects of combining this compound with other agents, such as polyphenols, which have demonstrated synergistic effects in increasing this compound's cytotoxicity in various cancer cell lines. mdpi.com
However, 2D cultures lack the complex architecture and microenvironment of solid tumors in vivo, which can influence drug penetration, cell-cell interactions, and the development of resistance. mdpi.comnih.govmdpi.com This limitation has led to the development of more physiologically relevant models.
Development of this compound-Resistant Cell Lines
The development of cell lines with acquired resistance to this compound is a critical aspect of preclinical research aimed at understanding and overcoming drug resistance, a major challenge in cancer chemotherapy. These resistant cell lines are typically generated by exposing parental, drug-sensitive cells to increasing concentrations of this compound over time. tandfonline.comiiarjournals.org
Studies using this compound-resistant cell lines have identified several mechanisms contributing to resistance. These include alterations in the expression and activity of topoisomerase II, the primary target of this compound. aacrjournals.orgnih.govfrontiersin.org For instance, some resistant cell lines exhibit decreased levels of topoisomerase II alpha and beta mRNA and reduced enzyme activity. aacrjournals.orgnih.gov Another significant mechanism involves increased drug efflux, often mediated by ABC transporter proteins like P-glycoprotein (encoded by the mdr1 gene) and MRP1. tandfonline.comaacrjournals.orgfrontiersin.orgplos.org Upregulation of MRP1 has been observed in this compound-resistant breast cancer cell lines. nih.gov Additionally, alterations in DNA damage response pathways and the disregulation of apoptosis can contribute to this compound resistance. aacrjournals.orgplos.org Studies in this compound-resistant human colon carcinoma and lung adenocarcinoma cells have linked resistance to elevated mdr1 expression or decreased topoisomerase II expression. aacrjournals.org Research in human sarcoma cell lines suggests that resistance can arise from spontaneous mutations leading to decreased Topo II expression. nih.gov In small cell lung cancer, the genes POLB and NKX2.2 have been identified as novel determinants of this compound resistance in vitro. aacrjournals.org
Examples of this compound-resistant cell lines developed and studied include MCF7 breast cancer cells (MCF7/VP) plos.org, A549 lung adenocarcinoma cells (A549-R1 and A549-R2) tandfonline.com, human leukemic CCRF-CEM cells (CEM/VP-1) nih.gov, and HCT-116 human colon carcinoma cells (HCT-116/E) nih.gov. These models are invaluable for investigating the molecular basis of resistance and for screening agents that can reverse or circumvent it.
Data on this compound Resistance in Cell Lines:
| Cell Line | Parental Sensitivity | Resistance Level (Fold) | Key Resistance Mechanism(s) Observed | Source |
| MCF7/1E | MCF7/S | 2.6 | Downregulation of TOP2A, Upregulation of MRP1, Downregulation of TOPBP1 and EDD | nih.gov |
| MCF7/4E | MCF7/S | 4.6 | Downregulation of TOP2A, Upregulation of MRP1, Downregulation of TOPBP1 and EDD | nih.gov |
| A549-R1 | A549 | Not specified | Increased P-glycoprotein, Moderately increased MRP expression, Increased total cellular cholesterol | tandfonline.com |
| A549-R2 | A549 | Not specified | Greatly increased P-glycoprotein, Moderately increased MRP expression, Increased caveolin-1, Increased total cellular cholesterol | tandfonline.com |
| CEM/VP-1 | CCRF-CEM | 15 | Reduced topoisomerase II activity, altered topoisomerase II | nih.gov |
| HCT-116/E | HCT-116 | Not specified | Differential sensitivity observed in vivo models | nih.gov |
| GLC-16 (SCLC) | GLC-14 (SCLC) | ~4.2 (IC50 ratio) | DNA polymerase β, NKX2.2 | aacrjournals.org |
In Vitro 3D Cell Culture Models
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to 2D cultures, better mimicking the cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix components found in solid tumors. mdpi.comnih.govmdpi.commdpi.comresearchgate.net These models are increasingly used in this compound research to assess drug penetration, efficacy, and the influence of the tumor microenvironment on treatment response.
Studies using 3D spheroid models have shown that cells in these structures can exhibit increased resistance to this compound compared to their 2D counterparts. nih.govresearchgate.netoncotarget.com This increased resistance in 3D models is attributed to factors such as reduced drug penetration into the core of the spheroid, the presence of hypoxic regions, and altered signaling pathways. mdpi.comnih.govresearchgate.netspandidos-publications.com For example, A549 cells cultured in a 3D basement membrane extract-based system showed increased resistance to this compound, which was linked to the activation of the STAT3 pathway. nih.govresearchgate.netnih.gov Inhibiting STAT3 was shown to overcome this 3D culture-induced this compound resistance. nih.govresearchgate.netnih.gov
3D models are also valuable for evaluating the efficacy of this compound in combination with other therapies and for studying drug delivery systems. researchgate.netfrontiersin.org Spheroid models of colorectal cancer have been used to assess the adjuvant effect of MIM-4 in combination with this compound. researchgate.net Similarly, lung cancer spheroids have been used to study the synergistic effect of cisplatin (B142131) and this compound. frontiersin.org Real-time imaging and analysis of this compound's effect on apoptosis in MDA-MB-231 breast cancer spheroids have also been performed using advanced imaging systems. thermofisher.com
Data from 3D Culture Studies:
| Cell Line / Model Type | Culture Type | Observation | Source |
| Capan-2 (Pancreatic) | Spheroids | This compound penetrated spheroids, induced cell cycle changes in outer layers. | mdpi.com |
| MDA-MB-231 (Breast) | Spheroids | Response to this compound assessed by real-time imaging of apoptosis. | thermofisher.com |
| H460, A549 (Lung) | Spheroids | Synergistic effect of this compound with other drugs observed. | mdpi.comfrontiersin.org |
| A549 (Lung) | 3D culture | Increased resistance to this compound compared to 2D; linked to p-STAT3. | nih.govresearchgate.netnih.gov |
| HCT116 | 3D spheroids | Dose- and time-dependent increase in DNA damage response upon this compound treatment. | plos.org |
In Vivo Preclinical Models
In vivo models, primarily using mice, are crucial for evaluating the systemic effects of this compound, its pharmacokinetics and pharmacodynamics, and its efficacy in a complex biological system that includes a tumor microenvironment and an immune system (though often compromised in xenograft models).
Xenograft Models
Xenograft models involve implanting human cancer cells or tumor tissue into immunocompromised mice. These models are widely used to assess the antitumor activity of this compound and to study mechanisms of resistance in a living system. nih.govtandfonline.complos.orgaacrjournals.orgptfarm.plresearchgate.netresearchgate.net
Subcutaneous and orthotopic xenograft models have been used to evaluate this compound's efficacy against various cancers, including lung cancer, colon carcinoma, neuroblastoma, and Ewing sarcoma. nih.govresearchgate.netresearchgate.netnih.govaacrjournals.org Studies in A549 human non-small cell lung cancer xenograft models have shown that this compound-loaded implants can significantly delay tumor growth. researchgate.netresearchgate.nettandfonline.com In neuroblastoma mouse models, intratumoral implantation of this compound-loaded silk wafers effectively decreased tumor growth. researchgate.netnih.gov Xenograft models derived from this compound-sensitive and resistant cell lines, such as HCT-116 and HCT-116/E colon carcinoma cells, have been developed to study differential responses to this compound in vivo. nih.gov
Patient-derived xenograft (PDX) models, generated by implanting fresh tumor tissue from patients into mice, are considered more representative of human tumors than standard cell line xenografts. aacrjournals.orgmdpi.complos.orgnih.govnih.gov PDX models retain many of the original tumor's histological and genetic characteristics and have been used to evaluate the response to this compound, particularly in small cell lung cancer, where PDX models have mirrored patient responses to cisplatin and this compound combination therapy. plos.orgnih.gov PDX models of non-small cell lung cancer have also been used to assess this compound effectiveness, although with lower response rates compared to other agents. aacrjournals.org
This compound is sometimes used in the preparation of xenograft models to enhance cell engraftment by suppressing the mouse immune system. nih.govnih.gov
Data from Xenograft Studies:
| Tumor Type / Cell Line | Model Type | Key Finding | Source |
| SGC7901 (Gastric) | BALB/c nude mice xenografts | Co-delivery of this compound and curcumin (B1669340) in nanoparticles showed synergistic effects. | mdpi.com |
| A549 (Lung) | Xenograft mouse model | This compound-loaded implants significantly delayed tumor growth. | researchgate.netresearchgate.nettandfonline.com |
| KELLY (Neuroblastoma) | Orthotopic mouse model | Intratumoral this compound-loaded silk wafers decreased tumor growth. | researchgate.netnih.gov |
| HCT-116 / HCT-116/E | Subrenal capsule, SC implants | Differential sensitivity to this compound observed in src models, but not sc models. | nih.gov |
| SCLC (Patient-derived) | PDX models | Response to cisplatin and this compound mirrored patient response. | plos.orgnih.gov |
| NSCLC (Patient-derived) | PDX models | Lower effectiveness of this compound compared to other chemotherapies observed in a panel of models. | aacrjournals.org |
| Ewing Sarcoma (TC205, CHLA10) | Mouse xenograft model | Combination of Mithramycin and this compound inhibited tumor growth. | aacrjournals.org |
Genetically Engineered Mouse Models
Genetically engineered mouse models (GEMMs) are created by modifying the mouse genome to express specific oncogenes or inactivate tumor suppressor genes, leading to the spontaneous development of tumors that often mimic the initiation and progression of human cancers more closely than xenograft models. nih.govascopubs.orgaacrjournals.org GEMMs develop tumors within a native immune-proficient microenvironment, which is a significant advantage over immunocompromised xenograft models. nih.gov
While the search results did not provide specific details on the extensive use of GEMMs solely focused on this compound efficacy or resistance mechanisms, GEMMs are recognized as valuable tools for preclinical testing of cancer therapeutics, including chemotherapy. nih.govaacrjournals.org They allow for the study of this compound's effects on tumor development and response within a more complex and physiologically relevant context, including the influence of the immune system and the tumor microenvironment. nih.gov GEMMs have been used to investigate the genotoxic effects of this compound, including the induction of chromosomal aberrations and aneuploidy in germ cells. nih.govpnas.org This highlights their utility in assessing potential heritable risks associated with this compound treatment. pnas.org Although not specifically detailed for this compound in the provided results, GEMMs are increasingly used to identify predictive biomarkers and evaluate novel therapeutic strategies in a setting that more closely reflects human disease. nih.govaacrjournals.org
Zebrafish Xenograft Models
Zebrafish (Danio rerio) xenograft models have emerged as a valuable tool in preclinical cancer research, offering several advantages for evaluating anticancer agents like this compound. These models allow for in vivo assessment of tumor growth and response to therapy in a relatively rapid and cost-effective manner compared to traditional rodent models. nih.gov The transparency of zebrafish embryos and larvae facilitates live imaging of tumor cell behavior, including proliferation and migration, within a living organism. nih.govaacrjournals.org
Zebrafish xenografts have been successfully established with various cancer cell lines and even patient-derived xenografts, demonstrating their potential in modeling different cancer types, including neuroblastoma and breast cancer. nih.govresearchgate.netnih.gov Studies have utilized zebrafish xenografts to verify the efficacy of drug combinations, including those involving this compound. researchgate.net For instance, research has evaluated drug combinations in neuroblastoma using patient-derived xenografts in zebrafish, highlighting their utility in assessing therapeutic strategies for pediatric cancers. nih.gov The ability to administer compounds directly into the surrounding water further simplifies drug screening in this model system. nih.gov
Analytical Methods for this compound Research
Accurate and sensitive analytical methods are essential for the detection, quantification, and study of this compound in various matrices, from pharmaceutical formulations to biological samples.
Chromatographic Techniques (e.g., HPLC, LC-MS)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely employed for the analysis of this compound due to their sensitivity, selectivity, and versatility. HPLC coupled with various detectors, such as UV, fluorescence, and electrochemical detectors, has been reported for the determination of this compound in bulk drug, formulations, and biological fluids. nih.govjcsp.org.pkresearchgate.netacs.org
Detailed HPLC methods have been developed and validated for the estimation of this compound, including stability-indicating methods capable of separating this compound from its degradation products under stress conditions. nih.gov These methods often utilize reverse-phase columns and specific mobile phases to achieve optimal separation. nih.govjcsp.org.pkresearchgate.net For example, a validated stability-indicating LC method used a C18 reverse-phase column with a mobile phase of acetonitrile–phosphate (B84403) buffer saline for this compound estimation. nih.gov Another RP-HPLC method was developed for the simultaneous determination of this compound and cisplatin in injectable dosage forms, using a C18 column and a mobile phase of water, methanol, and acetonitrile. jcsp.org.pk
LC-MS, and particularly LC-MS/MS, offers enhanced sensitivity and specificity, making it suitable for the determination of this compound at trace levels in complex biological matrices like serum and plasma. researchgate.nethug.chresearchgate.net Methods involving liquid-liquid extraction of this compound from biological samples followed by LC-MS analysis have been developed and validated. researchgate.netresearchgate.net UHPLC-MS/MS methods have also been developed for the simultaneous quantification of multiple antineoplastic drugs, including this compound, in hospital pharmacy environments and biological samples. hug.chresearchgate.net
Electrochemical and Spectroscopic Detection Methods
Electrochemical methods provide sensitive alternatives for this compound detection, often relying on its electroactive properties. Techniques such as differential pulse voltammetry (DPV) and cyclic voltammetry (CV) have been applied. researchgate.netlew.ronih.govrsc.org The sensitivity of electrochemical detection can be enhanced by using modified electrodes. researchgate.netnih.govrsc.org For instance, a nanoporous gold (NPG)-modified glassy carbon electrode (GCE) has been constructed for this compound detection, showing a linear relationship between concentration and peak current over specific ranges. nih.gov Another study demonstrated enhanced electrochemical signals of this compound using a GCE modified with carbon quantum dots. rsc.org Molecularly imprinted polymer-coated electrodes have also been developed for selective electrochemical determination of this compound. researchgate.net
Spectroscopic methods, including spectrofluorimetry and photothermal detection techniques like near-field thermal lens detection (NF-TLD), have also been explored for this compound analysis. acs.org While this compound has relatively low fluorescence quantum yield, fluorescence detection has been used in conjunction with techniques like HPLC. nih.govacs.org NF-TLD coupled with micellar electrokinetic chromatography (MEKC) has shown potential for the rapid simultaneous quantification of this compound and this compound phosphate, offering improved detection limits compared to conventional absorption spectrometry. acs.org
Omics Technologies in this compound Research (e.g., Transcriptomics)
Omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive insights into biological systems and are increasingly applied in cancer research and drug discovery. humanspecificresearch.orgmdpi.comnih.govfrontiersin.org Transcriptomics, the study of RNA transcripts, is particularly valuable for understanding gene expression profiles and identifying alterations linked to drug response or resistance. mdpi.comecetoc.org
While the direct application of omics technologies specifically focused on this compound in the provided search results is limited, the principles and applications discussed are highly relevant to this compound research. Transcriptomics can be used to investigate how cancer cells respond to this compound treatment at the molecular level, identifying genes and pathways that are upregulated or downregulated. This can help in understanding the mechanisms of sensitivity and resistance to this compound. mdpi.com For example, transcriptomics analysis can identify differentially expressed genes that may serve as biomarkers for chemotherapy response. mdpi.com
Preclinical Combination Strategies with Etoposide
Synergistic Interactions with Targeted Agents
Combining etoposide with agents that target specific molecular pathways crucial for cancer cell survival and proliferation has shown significant promise in preclinical models. This approach aims to exploit cancer-specific vulnerabilities, leading to enhanced tumor cell killing while potentially minimizing toxicity.
The combination of this compound with other topoisomerase II inhibitors seeks to intensify the attack on this critical enzyme. Preclinical studies have investigated the effects of combining this compound (also known as VP-16) with another topoisomerase II inhibitor, NK314, in human glioblastoma cell lines. Research showed that the combined treatment significantly inhibited cell proliferation compared to either agent used alone. This enhanced cytotoxic effect was associated with a strong accumulation of DNA double-strand breaks, modulation of the cell cycle, and an increase in apoptotic cell death.
Since this compound's primary mechanism involves inducing DNA double-strand breaks (DSBs), a logical strategy to enhance its efficacy is to simultaneously inhibit the cellular machinery responsible for repairing this damage.
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors have been explored in combination with this compound. Several preclinical studies demonstrated that PARP inhibitors can chemosensitize small cell lung cancer (SCLC) cells. For instance, the addition of the PARP inhibitor olaparib (B1684210) to a cisplatin (B142131) and this compound regimen potentiated the anti-tumor effects in SCLC models. Similarly, synergistic effects were reported between another PARP inhibitor, veliparib, combined with platinum agents and this compound in SCLC cell lines and xenograft mouse models.
DNA-PK Inhibitors: The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DSBs. Inhibiting DNA-PK prevents the repair of this compound-induced DNA damage, leading to a synergistic increase in cancer cell death. nih.gov Numerous preclinical studies have demonstrated that DNA-PK inhibitors (DNA-PKi) sensitize various cancer models to this compound. nih.gov This combination enhances DNA damage, promotes apoptosis, and leads to tumor regression in in vivo models of Ewing sarcoma and ovarian cancer. nih.govresearchgate.net The synergy is so pronounced that it may offer a promising therapeutic strategy for cancers that rely heavily on the NHEJ pathway for survival. nih.gov
Table 1: Preclinical Studies of this compound in Combination with DNA-PK Inhibitors
| DNA-PK Inhibitor | Cancer Model | Key Findings |
|---|---|---|
| NU7441 | Human colon cancer cell lines and xenografts | Potentiated this compound cytotoxicity, increased persistence of DNA damage markers (γH2AX foci), prolonged G2-M arrest, and enhanced antitumor activity in vivo. nih.gov |
| M3814 | Ewing sarcoma and ovarian cancer models | Generated highly synergistic effects with this compound in Ewing sarcoma cell lines. nih.gov Showed enhanced activity over single-agent therapy in ovarian cancer xenografts. researchgate.net |
| AZD7648 | Ewing sarcoma orthotopic tumor models | The combination with this compound resulted in enhanced DNA damage, increased apoptosis, and significant tumor regression. nih.gov |
Information on the preclinical combination of this compound specifically with Cdh1 inhibitors was not available in the consulted research.
Kinase signaling pathways are frequently dysregulated in cancer, promoting cell survival and proliferation. Inhibiting these pathways can lower the threshold for apoptosis and sensitize cancer cells to DNA-damaging agents like this compound.
Akt Inhibitors: The PI3K/Akt pathway is a critical pro-survival signaling cascade. Preclinical studies in neuroblastoma have shown that the allosteric Akt inhibitor MK-2206 exhibits a synergistic anti-tumor effect when combined with this compound. nih.gov This combination significantly enhanced caspase-dependent apoptosis in neuroblastoma cell lines. In vivo, the combination of MK-2206 and this compound led to a greater decrease in tumor growth and a significant increase in murine survival compared to either agent alone, supporting the clinical evaluation of this strategy. nih.gov
EGFR Inhibitors: In non-small cell lung cancer (NSCLC) models with mutations in the Epidermal Growth Factor Receptor (EGFR), there is a demonstrated connection between EZH2, a histone methyltransferase, and sensitivity to topoisomerase II inhibitors. Preclinical research has shown that inhibiting EZH2 with agents like DZNep or GSK126 can sensitize EGFR-mutant lung tumors to this compound. nih.gov In mice with established EGFR-driven xenografts, the combination of an EZH2 inhibitor and this compound prevented tumor growth and, in some cases, induced marked tumor regression. nih.gov Conversely, this combination was antagonistic in tumors without EGFR or BRG1 mutations, highlighting the importance of genetic context in combination therapies. nih.gov
ALK Inhibitors: Preclinical data specifically evaluating the combination of this compound with Anaplastic Lymphoma Kinase (ALK) inhibitors were not identified in the searched literature.
Combination with Modulators of Cell Death Pathways
Directly targeting the molecular pathways that control programmed cell death, or apoptosis, is another key strategy to augment the cytotoxic effects of this compound.
Fas Ligand: The Fas receptor (also known as CD95 or APO-1) and its ligand are key components of the extrinsic apoptosis pathway. This compound is known to induce apoptosis through DNA damage, which primarily activates the intrinsic mitochondrial pathway. However, research in Jurkat T cells has shown that this compound can also induce the processing of caspase-8, a key initiator caspase in the Fas pathway. nih.gov Despite this, further investigation revealed that this activation occurs independently of the Fas receptor-ligand interaction. This compound did not induce the expression of Fas ligand, and blocking the Fas receptor did not inhibit this compound-induced apoptosis, indicating that this compound can trigger caspase-8 processing and apoptosis through a Fas-independent mechanism in certain cell types. nih.gov
Polyphenols: A wide array of naturally occurring polyphenols have been shown to modulate the therapeutic effect of this compound, often acting synergistically to increase its cytotoxicity across numerous cancer cell lines. researchgate.netnih.gov These compounds can enhance this compound-induced apoptosis, increase DNA damage, generate reactive oxygen species (ROS), and induce cell cycle arrest. nih.gov The synergistic effects have been observed in models of leukemia, breast, gastric, colon, and other cancers. nih.gov For example, curcumin (B1669340) was found to increase this compound-induced apoptosis in leukemia and retinoblastoma cells, while gossypol (B191359) enhanced apoptosis in non-Hodgkin's lymphoma cells by promoting the release of cytochrome c. nih.gov
Table 2: Preclinical Synergies of this compound with Various Polyphenols
| Polyphenol | Cancer Model(s) | Observed Synergistic Effects |
|---|---|---|
| Curcumin | Gastric cancer (SGC-7901), Leukemia (HL-60), Retinoblastoma (Weri-Rb1, Y79) | Induced apoptosis by suppressing NF-κB; increased histone H2AX phosphorylation (a marker of DNA damage). nih.gov |
| Quercetin | Leukemia (Jurkat, CCRF-CEM) | Synergistically reduced ATP levels, induced apoptosis, and increased cell cycle arrest. nih.gov |
| Apigenin | Leukemia (Jurkat, CCRF-CEM, THP-1) | Additive or synergistic effects on reducing cell viability and inducing apoptosis. nih.gov |
| EGCG (Epigallocatechin gallate) | Non-Hodgkin's lymphoma (Ramos), Breast cancer (MDA-MB-231) | Synergistically induced apoptosis and sensitized breast cancer cells to this compound. nih.gov |
| Kaempferol | Promyelocytic leukemia (HL-60) | Increased the DNA damage induced by this compound. nih.gov |
| Fisetin | Osteosarcoma (MG-63, Saos-2) | Increased the number of cells in the G2 phase of the cell cycle. nih.gov |
| Gossypol | Non-Hodgkin's lymphoma (Ramos) | Increased apoptosis via enhancement of cytosolic cytochrome c release and activation of caspase-3. nih.gov |
Sensitizers to this compound-Induced Cell Death
The efficacy of this compound, a topoisomerase II inhibitor that induces DNA strand breaks and subsequent cancer cell apoptosis, can be limited by intrinsic or acquired resistance. mdpi.comdrugbank.com Preclinical research has focused on identifying compounds that can sensitize cancer cells to this compound-induced cell death, thereby enhancing its therapeutic effect. These sensitizers often work by modulating cellular pathways that are involved in apoptosis, DNA damage repair, and drug resistance.
One strategy involves targeting cellular stress-response proteins. For instance, Heat Shock Protein 70 (Hsp70) is known to protect tumor cells from apoptosis. The compound BT44 has been shown to cause the dissociation of the Hsp70-Caspase-3 complex. nih.gov This action releases caspase-3, a key executioner of apoptosis, augmenting the antitumor activity of this compound in resistant human colon carcinoma cells. nih.gov In preclinical models, pretreatment with BT44 led to a dose-dependent increase in this compound-induced apoptosis, particularly in cells with high levels of Hsp70. nih.gov
Another approach is to enhance the signaling of apoptosis-inducing pathways. Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent, but many cancer cells are resistant to its effects. researchgate.net Studies in small-cell lung carcinoma (SCLC) cells have demonstrated that this compound can markedly sensitize SCLC cells that express caspase-8 to the apoptotic effects of TRAIL. This sensitization is associated with an increased level of death receptor 5 (DR5) on the cell surface, enhanced cleavage of the Bid protein, and activation of caspase-8, which occurs upstream of the mitochondrial apoptosis pathway. researchgate.net
Inhibiting DNA damage repair is a key strategy for sensitizing cells to this compound. Since this compound's primary mechanism is to induce DNA double-strand breaks, blocking the cell's ability to repair this damage can amplify its cytotoxic effects. mdpi.comnih.gov Poly (ADP-ribose) polymerase (PARP) inhibitors, such as veliparib, have shown promise in this regard. In preclinical studies, PARP inhibitors have been combined with this compound to enhance its efficacy. mdpi.com This combination exploits the DNA repair deficiencies in cancer cells, leading to increased cell death. mdpi.comnih.gov Similarly, targeting the DNA damage response (DDR) pathway in cells with defective p53 has been proposed as an effective combination strategy. oncotarget.com
Furthermore, modulating mitochondrial pathways involved in apoptosis can increase sensitivity to this compound. This compound-induced apoptosis involves the overexpression and oligomerization of the mitochondrial voltage-dependent anion channel 1 (VDAC1), which releases pro-apoptotic proteins. nih.gov The activity of proteases like calpain-1 and asparagine endopeptidase (AEP) can influence this process. A calpain-specific inhibitor was found to prevent this compound-induced VDAC1 truncation and apoptosis, suggesting that targeting VDAC1 and calpain could be a therapeutic strategy. nih.gov
| Sensitizing Agent Class | Example Compound | Mechanism of Sensitization | Cancer Model | Key Findings |
| Hsp70 Inhibitors | BT44 | Dissociates Hsp70-Caspase-3 complex, freeing Caspase-3 to induce apoptosis. nih.gov | Human Colon Carcinoma (HCT-116), Human Histiocytic Lymphoma (U-937) nih.gov | Increased this compound-induced apoptosis, especially in cells with high Hsp70 levels. nih.gov |
| Apoptosis Pathway Modulators | TRAIL | This compound increases surface expression of Death Receptor 5 (DR5), enhancing TRAIL-induced apoptosis. researchgate.net | Small-Cell Lung Carcinoma (SCLC) researchgate.net | Marked sensitization of caspase-8 expressing SCLC cells to TRAIL. researchgate.net |
| DNA Repair Inhibitors | Veliparib (PARP Inhibitor) | Prevents the repair of this compound-induced DNA double-strand breaks. mdpi.comnih.gov | Small-Cell Lung Cancer (SCLC) mdpi.comnih.gov | Potentiated the effects of standard chemotherapy in preclinical models. nih.gov |
| DDR Pathway Inhibitors | ATR Inhibitors | Targeting DNA damage response in p53-defective cells enhances this compound cytotoxicity. oncotarget.com | Human Colon Carcinoma (HCT116) oncotarget.com | Inactivation of DNA repair in p53 defective cells could enhance therapeutic efficacy. oncotarget.com |
Rational Design of Combination Therapies
The rational design of combination therapies involving this compound aims to maximize anticancer effects, overcome resistance, and potentially reduce toxicity. mdpi.comnih.gov This approach is grounded in a mechanistic understanding of this compound's action and the cellular pathways that influence its efficacy. nih.gov Strategies often involve targeting multiple, complementary pathways involved in cancer progression. mdpi.com
A primary strategy is to combine this compound with other cytotoxic agents that have synergistic or additive effects. Platinum-based agents like cisplatin and carboplatin (B1684641) are frequently used in combination with this compound. nih.govbiospace.com This combination is a standard therapy for small cell lung cancer. nih.gov Both this compound and cisplatin induce DNA damage, albeit through different mechanisms, leading to a powerful synergistic effect. nih.govnih.gov Preclinical studies in P388 leukemia cells demonstrated strong synergism for the combination of this compound with cisplatin and cyclophosphamide (B585) both in vitro and in vivo. nih.gov
Targeting known mechanisms of resistance is another cornerstone of rational combination design. mdpi.comnih.gov Cancer cells can develop resistance to this compound by increasing the removal of the drug via ATP-binding cassette (ABC) transporters or by enhancing DNA repair processes. mdpi.com Therefore, combining this compound with ABC transporter inhibitors or DNA repair inhibitors, such as PARP inhibitors, is a logical approach to counteract resistance and restore drug sensitivity. mdpi.com
Exploiting specific molecular characteristics of tumors allows for more tailored combination therapies. For instance, the status of the p53 tumor suppressor gene can influence a cell's response to this compound. oncotarget.com While some studies suggest p53-deficient cells can be more resistant due to defects in apoptosis pathways, other research indicates that combining this compound with inhibitors of DNA damage response pathways could be particularly effective in these cells. oncotarget.com This highlights the importance of designing combinations based on the genetic background of the tumor.
Finally, innovative drug delivery systems are being designed to optimize combination therapy. Dual-drug loaded nanoparticles that co-deliver this compound and cisplatin have been developed to improve chemoradiotherapy in non-small cell lung cancer models. nih.gov This strategy aims to ensure that both drugs reach the tumor in a synergistic ratio, potentially enhancing efficacy and reducing the high toxicity profile associated with the combination of these drugs with radiation. nih.gov
| Combination Strategy | Rationale | Example Combination | Preclinical Model | Observed Outcome |
| Synergistic Cytotoxicity | Combining agents that induce DNA damage through different mechanisms. nih.govnih.gov | This compound + Cisplatin | P388 Leukemia, Non-Small Cell Lung Cancer nih.govnih.gov | Strong synergistic cell killing and increased lifespan in in vivo models. nih.gov |
| Overcoming Resistance | Inhibiting cellular mechanisms that counteract the drug's effect, such as DNA repair. mdpi.com | This compound + Veliparib (PARP Inhibitor) | Small-Cell Lung Cancer nih.gov | Potentiation of chemotherapy effects. nih.gov |
| Targeting Cell Survival Pathways | Inhibiting pathways like mTOR that are central to cell proliferation and survival. researchgate.net | This compound + Rapamycin (mTOR inhibitor) | Ovarian Cancer researchgate.net | Synergistic or additive inhibition of cell growth. researchgate.net |
| Optimized Drug Delivery | Co-delivering drugs in a specific ratio to the tumor site using nanoparticles. nih.gov | This compound + Cisplatin (in nanoparticles) | Non-Small Cell Lung Cancer nih.gov | Significantly reduced tumor growth compared to free drugs. nih.gov |
Q & A
Q. What is the primary mechanism by which etoposide exerts its anticancer effects?
this compound targets DNA topoisomerase II (Topo II), stabilizing the enzyme-DNA cleavage complex and preventing religation of DNA strands. This results in double-strand breaks (DSBs) and triggers apoptosis via activation of stress-associated signaling pathways (e.g., p53-mediated cell cycle arrest) . Notably, only 0.3% of this compound-induced strand breaks activate H2AX phosphorylation, suggesting most damage is non-toxic .
Q. How can researchers design experiments to assess this compound-induced cytotoxicity in vitro?
Standard protocols include measuring lactate dehydrogenase (LDH) release as a cell death marker, flow cytometry for cell cycle distribution (e.g., G2/M arrest), and apoptosis assays (Annexin V/PI staining). For example, SIN-1-treated astrocytes under glucose deprivation showed this compound's cytoprotective effect via LDH release quantification .
Q. What factors influence the variable oral bioavailability of this compound, and how can these be addressed preclinically?
this compound's low solubility (BCS Class IV) and rapid clearance (terminal half-life: 1.5 hours) limit bioavailability (24–74%). Researchers use nanosuspensions stabilized with surfactants (e.g., PLGA nanoparticles) and optimize formulations via Box–Behnken factorial designs to enhance dissolution and sustained release .
Advanced Research Questions
Q. How can experimental design mitigate biases in studies comparing this compound combination therapies (e.g., cisplatin + this compound)?
Rigorous protocols involve blinding, randomization, and standardized dosing. A meta-analysis of small-cell lung cancer trials highlighted the importance of controlling for confounders like patient stratification and toxicity metrics (e.g., myelosuppression rates) to validate efficacy claims .
Q. What molecular mechanisms underlie this compound resistance, and how can they be systematically investigated?
Resistance arises via reduced Topo II expression, overexpression of drug efflux pumps (ABCC1/ABCC6), or dysregulated signaling pathways (JAK-STAT, MAPK). Gene expression profiling (microarrays, RNA-seq) and functional assays (e.g., siRNA knockdown) in resistant cell lines (e.g., MCF7VP) reveal key pathways . Fluctuation analysis in MES-SA cells estimated mutation rates (2.9 × 10⁻⁶ to 1.7 × 10⁻⁷ per generation) for spontaneous resistance .
Q. How do contradictory findings on this compound's dual role in cytotoxicity and cytoprotection arise, and how can they be resolved?
this compound scavenges peroxynitrite (ONOO⁻) in glucose-deprived astrocytes, reducing oxidative stress independent of cell cycle inhibition . Contradictions may stem from model-specific variables (e.g., cell type, stress conditions). Researchers should validate mechanisms using multiple assays (e.g., glutathione depletion, superoxide anion measurement) .
Q. What advanced formulations improve this compound's pharmacokinetics, and how are they optimized?
Amorphous nanopowders (particle size: ~200 nm) using freeze-drying with cryoprotectants (mannitol) enhance oral absorption (Cmax: 2.21×; AUC: 2.13× vs. coarse powder). Optimization involves response surface methodology for ultrasonication time, phase ratios, and stabilizer concentration .
Methodological Guidance
Q. How should researchers statistically analyze survival data from this compound-treated cohorts?
Use Kaplan-Meier survival curves with log-rank tests for significance. A meta-analysis of high-grade glioma trials reported median survival gains (SG: 7–23 months) and stratified results by treatment regimen (e.g., VP-16 vs. VM-26) .
Q. What in vitro models best recapitulate this compound's blood-brain barrier penetration for CNS cancer studies?
Primary rat astrocyte cultures under glucose deprivation and oxidative stress (SIN-1 exposure) mimic the blood-brain barrier's metabolic constraints. Measure NO release with Clark-type electrodes and superoxide with lucigenin chemiluminescence .
Q. How can researchers validate this compound's target engagement in DNA damage assays?
Comet assays quantify DSBs/SSBs, while γ-H2AX immunofluorescence marks repair foci. Calicheamicin-induced DSBs serve as positive controls to distinguish Topo II-dependent damage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
